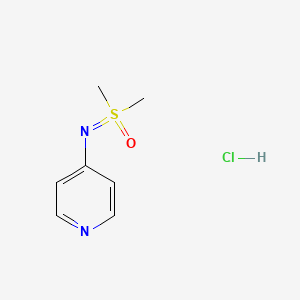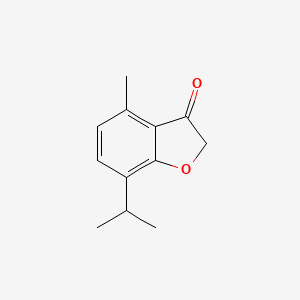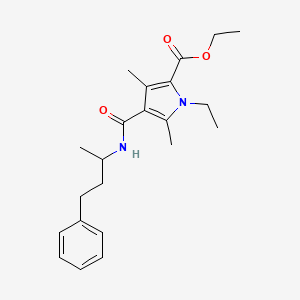
6-(カルボキシメチル)-3-ベンジルキノリン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a benzyl group and an acetic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development .
科学的研究の応用
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary target of the compound 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid acts as a potent inhibitor against the AChE enzyme . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the level of this neurotransmitter in the synaptic cleft . This leads to enhanced nerve impulse transmission .
Biochemical Pathways
The action of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increased level of this neurotransmitter in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the symptoms of neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE by 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse transmission, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s .
生化学分析
Biochemical Properties
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, including acetylcholinesterase, which it inhibits effectively. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase activity needs to be reduced to increase acetylcholine levels in the brain . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially modulating inflammatory responses.
Molecular Mechanism
The molecular mechanism of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid involves its binding to specific active sites on target enzymes and proteins. For instance, its inhibition of acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This compound also exhibits enzyme activation properties, as seen in its interaction with certain kinases, leading to enhanced phosphorylation of downstream targets. These molecular interactions result in significant changes in gene expression profiles, contributing to its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzyl halides, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic and medicinal chemistry .
類似化合物との比較
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares a similar quinoline core but with different substituents.
3-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Another derivative with a benzyl group at a different position.
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid: Similar structure with variations in the acetic acid moiety
Uniqueness
2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
2-(3-benzyl-2-oxo-1H-quinolin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(21)10-13-6-7-16-14(9-13)11-15(18(22)19-16)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHUKMLJGXEYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)CC(=O)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2587275.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2587277.png)


![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)
